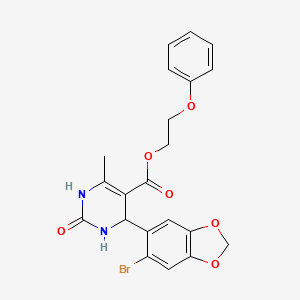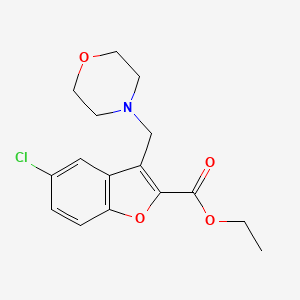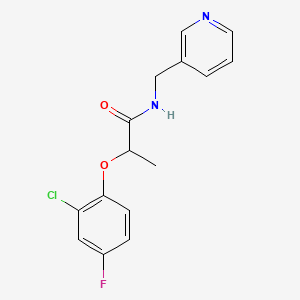![molecular formula C17H21NO2 B5134746 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5134746.png)
4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as spirooxindole, is a heterocyclic organic compound with a spirocyclic structure. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用机制
The mechanism of action of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee is not fully understood. However, studies have suggested that 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may exert their anti-cancer activity by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. Additionally, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives have been reported to exhibit antioxidant and neuroprotective properties. However, further studies are required to elucidate the exact biochemical and physiological effects of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives.
实验室实验的优点和局限性
One of the major advantages of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives is their potential therapeutic properties. Additionally, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives are relatively easy to synthesize and can be modified to improve their biological activity. However, one of the limitations of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives is their potential toxicity, which may limit their clinical application.
未来方向
Future research on 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives should focus on elucidating their mechanism of action and identifying their molecular targets. Additionally, further studies are required to evaluate the toxicity and pharmacokinetic properties of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives. Moreover, the development of new synthetic methods for 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may lead to the discovery of novel therapeutic agents. Finally, the potential application of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives in other fields, such as materials science and catalysis, should also be explored.
合成方法
Spirooxindole can be synthesized through various methods, including one-pot multi-component reactions, oxidative cyclization, and spirocyclization. One of the most commonly used methods for synthesizing 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee is the Hantzsch reaction, which involves the condensation of aldehydes, ketones, or esters with two molecules of β-ketoesters in the presence of ammonium acetate and acetic acid.
科学研究应用
Spirooxindole has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have reported the synthesis and biological evaluation of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives as potential anti-cancer agents. Other studies have investigated the anti-inflammatory and anti-microbial activities of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives.
属性
IUPAC Name |
4-(1-phenylethylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(14-8-4-2-5-9-14)18-15-12-16(19)20-17(15)10-6-3-7-11-17/h2,4-5,8-9,12-13,18H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFZQDNEVUHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5134684.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5134690.png)
![1-({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5134694.png)

amine](/img/structure/B5134711.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5134713.png)
![3-[1-(4-methoxy-3-nitrobenzyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B5134714.png)
![2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5134725.png)
![2-acetyl-3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5134728.png)
![4-(2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5134735.png)


